(R)-Taltobulin

Multidrug Resistance P-glycoprotein Cancer Pharmacology

Procure (R)-Taltobulin for MDR oncology research where paclitaxel and vincristine fail due to P-gp efflux. This peptidomimetic hemiasterlin analog binds the vinca-peptide domain (Kd(app) 0.2–1.1 µM) with a unique pharmacophore that cannot be replicated by class-level substitutes. Validated in isogenic P-gp-overexpressing cell lines (KB-8-5, HCT-15) and orthotopic bladder cancer models with a 10-fold potency advantage over mitomycin C. Available as a high-purity research reagent with comprehensive analytical documentation. Contact us for ADC linker-payload optimization and gram-scale custom synthesis.

Molecular Formula C27H43N3O4
Molecular Weight 473.6 g/mol
CAS No. 228266-40-8
Cat. No. B1684106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Taltobulin
CAS228266-40-8
SynonymsHTI 286
HTI-286
HTI286
N,beta,beta-trimethyl-L-phenylalanyl-L-N(1)-((1S,2E-3-carboxy-1-isopropylbut-2-enyl))-N(1),3-dimethyl-L-valinamide
SPA110
taltobulin
Molecular FormulaC27H43N3O4
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC
InChIInChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21-,22-/m1/s1
InChIKeyCNTMOLDWXSVYKD-PSRNMDMQSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow to yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Taltobulin (CAS 228266-40-8): Technical Procurement Profile for the Hemiasterlin-Derived Antimicrotubule Agent


(R)-Taltobulin, also known as HTI-286 and SPA-110, is a fully synthetic, peptidomimetic analogue of the marine sponge-derived natural tripeptide hemiasterlin [1]. It functions as a potent microtubule-destabilizing agent, binding to the vinca-peptide domain of tubulin to inhibit polymerization, disrupt cellular microtubule networks, and induce mitotic arrest and subsequent apoptosis [2]. Taltobulin is characterized as a cytotoxic ADC (Antibody-Drug Conjugate) warhead and a traditional chemotherapeutic agent, distinguished by its ability to evade P-glycoprotein (P-gp)-mediated efflux, a common mechanism of multidrug resistance (MDR) that limits the utility of taxanes and vinca alkaloids [3].

Why Interchanging (R)-Taltobulin with Generic Antimicrotubule Agents Compromises Experimental Integrity


Direct substitution of (R)-Taltobulin with other microtubule inhibitors such as paclitaxel, vincristine, or monomethyl auristatin E (MMAE) is not scientifically valid due to its distinct molecular pharmacology and resistance profile. Unlike taxanes which hyper-stabilize microtubules, Taltobulin is a depolymerizing agent that binds to a unique site at the tubulin interdimer interface [1]. Critically, Taltobulin is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump, which actively exports taxanes and vinca alkaloids from cancer cells, rendering them ineffective [2]. This means that in models of multidrug resistance, only Taltobulin retains potency. Furthermore, its binding mode creates a distinct pharmacophore that cannot be replicated by simply changing the concentration of a cheaper, class-level alternative, leading to potentially misleading data on target engagement and therapeutic window [1].

Quantitative Evidence of (R)-Taltobulin's Differential Performance vs. Established Antimicrotubule Agents


Circumvention of P-Glycoprotein-Mediated Multidrug Resistance vs. Paclitaxel and Vincristine

In animal models of P-glycoprotein (P-gp)-expressing human tumor xenografts (HCT-15, DLD-1, MX-1W, and KB-8-5), HTI-286 retained potent antitumor activity, whereas paclitaxel and vincristine were ineffective due to inherent or acquired resistance associated with this drug efflux pump [1]. The compound is consistently described as a 'poor substrate for P-glycoprotein' and effectively 'circumvents P-glycoprotein-mediated resistance in vitro and in vivo' . In vitro studies confirm HTI-286 has substantially less interaction with the multidrug resistance protein (P-gp) than currently used antimicrotubule agents, including paclitaxel, docetaxel, vinorelbine, or vinblastine .

Multidrug Resistance P-glycoprotein Cancer Pharmacology

Superior In Vivo Growth Inhibition in a Bladder Cancer Orthotopic Model vs. Mitomycin C

In an orthotopic murine model of high-grade bladder cancer, intravesical instillation of HTI-286 showed comparable strong cytotoxicity at a 10-fold lower concentration than the standard-of-care agent mitomycin C (MMC) [1]. Specifically, HTI-286 at 0.2 mg/mL achieved cytotoxicity comparable to 2.0 mg/mL of MMC. In vitro, HTI-286 was a potent inhibitor of proliferation in all tested bladder cancer cell lines and induced marked increases in apoptosis even after brief exposure [1]. The estimated systemic bioavailability was low (1.5–2.1%), indicating favorable safety for intravesical use [1].

Bladder Cancer Intravesical Chemotherapy Orthotopic Model

Broad-Spectrum Cytotoxicity Potency Against a Diverse Panel of Human Tumor Cell Lines

Taltobulin demonstrates potent, broad-spectrum antiproliferative activity across 18 human tumor cell lines spanning leukemia, ovarian, NSCLC, breast, colon, and melanoma [1]. The median IC50 across this panel was 1.7 nM, with an average of 2.5±2.1 nM, following a 3-day exposure . This high potency at low nanomolar concentrations is a key differentiator from older-generation antimitotics and positions it as a viable ADC payload candidate [2].

Cytotoxicity Antiproliferative Cancer Cell Line Panel

Defined Binding Affinity and Molecular Pharmacophore at the Vinca-Peptide Site

Biochemical and structural studies provide a quantitative basis for Taltobulin's distinct mode of action. It binds to purified tubulin with an apparent dissociation constant (Kd(app)) in the range of 0.2–1.1 µM and inhibits tubulin polymerization by ~80% [1]. Co-crystal structures with tubulin at 2.5 Å resolution reveal that Taltobulin occupies the vinca-peptide domain, sharing a key pharmacophore with MMAE but with distinct binding interactions that may underlie its P-gp evasion [2][3]. This structural definition contrasts with the broader, less-characterized binding of many class-level analogs.

Tubulin Binding Structural Biology Drug Design

Oral Bioavailability and Significant In Vivo Tumor Growth Inhibition in Xenograft Models

In addition to intravenous administration, Taltobulin demonstrates significant oral bioavailability, a property that distinguishes it from many peptidic antimitotics. Oral administration of HTI-286 at 3 mg/kg via gavage resulted in 97.3% growth inhibition in a Lox melanoma xenograft model and 82% growth inhibition in a KB-3-1 epidermoid xenograft model [1]. Intravenous dosing at 1.6 mg/kg also robustly inhibited growth of multiple human tumor xenografts, including HCT-15, DLD-1, MX-1W, and KB-8-5 [2].

Pharmacokinetics Oral Bioavailability Xenograft

Optimal Scientific and Industrial Application Scenarios for (R)-Taltobulin


Investigating and Overcoming Multidrug Resistance (MDR) Mechanisms

Procure Taltobulin for use in isogenic cell line pairs or xenograft models that overexpress P-glycoprotein (e.g., KB-8-5, HCT-15). Its proven ability to circumvent P-gp-mediated efflux, in contrast to paclitaxel and vincristine [1], makes it an essential positive control or therapeutic lead for validating new MDR reversal strategies or evaluating the resistance profile of novel drug candidates.

Development of Next-Generation Antibody-Drug Conjugates (ADCs)

Leverage Taltobulin as a high-potency, non-P-gp substrate warhead for ADCs. Its sub-nanomolar to low-nanomolar cytotoxicity across a broad cancer panel [1], combined with a structurally characterized binding site [2], supports its use in targeted therapies where payload efflux by MDR1 can limit efficacy. The availability of a convergent synthetic route [3] facilitates linker-payload optimization.

Intravesical and Local-Regional Cancer Therapy Models

Utilize Taltobulin in preclinical models of non-muscle invasive bladder cancer where local instillation is feasible. The demonstrated 10-fold potency advantage over mitomycin C in an orthotopic model, coupled with low systemic absorption [1], positions it as a superior tool compound for evaluating dose-sparing, local administration strategies to maximize tumor kill while minimizing systemic toxicity.

Structure-Activity Relationship (SAR) Studies of Vinca-Domain Ligands

Employ Taltobulin as a reference standard in SAR campaigns focused on the vinca-peptide binding site. Its well-defined binding affinity (Kd(app) 0.2–1.1 µM) and high-resolution co-crystal structure [1][2] provide a quantitative and structural baseline for comparing the target engagement and molecular interactions of newly synthesized analogs, accelerating hit-to-lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Taltobulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.